molecular formula C24H33N3O B2741732 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide CAS No. 1005305-44-1

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide

Cat. No.: B2741732
CAS No.: 1005305-44-1
M. Wt: 379.548
InChI Key: VCNIUJYYZNPFDM-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, also known as N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Preparation Methods

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide involves multiple steps. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide include other indole derivatives such as:

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O/c1-24(2,3)16-23(28)25-17-22(19-10-12-20(13-11-19)26(4)5)27-15-14-18-8-6-7-9-21(18)27/h6-13,22H,14-17H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNIUJYYZNPFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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